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This guide provides a comprehensive technical overview of the thermodynamic properties of
1,1,2-trimethylcyclopentane. Designed for researchers, scientists, and professionals in drug
development and chemical engineering, this document moves beyond a simple compilation of
data. It delves into the experimental and computational methodologies used to determine these
properties, offering insights into the causality behind scientific choices and the principles of self-
validating experimental systems. The accurate understanding of a molecule's thermodynamic
behavior is paramount for applications ranging from reaction engineering and process design
to understanding molecular interactions in biological systems.

Molecular Structure and Physical Characteristics

1,1,2-Trimethylcyclopentane (CAS No: 4259-0-1) is a saturated cyclic hydrocarbon with the
molecular formula CsHis and a molecular weight of 112.21 g/mol .[1][2] Its structure consists of
a five-membered cyclopentane ring substituted with three methyl groups, two of which are
attached to the same carbon atom (C1) and one to an adjacent carbon (C2). This substitution
pattern leads to a chiral center at the C2 position. The presence of the cyclopentane ring
introduces ring strain, which influences its thermodynamic properties compared to its acyclic
isomers.[3]
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Key Physical Properties:

Property Value Source
Molecular Formula CsHase [1]
Molecular Weight 112.21 g/mol [1]
CAS Number 4259-0-1 [2]
Boiling Point 111.2 °C at 760 mmHg [4]
Melting Point -21.64 °C [4]
Density 0.762 g/cm? [4]
Vapor Pressure 27 mmHg at 25 °C [4]

Synthesis, Purification, and Characterization: The
Foundation of Accurate Measurement

The integrity of thermodynamic data is fundamentally reliant on the purity of the sample. For a
volatile hydrocarbon like 1,1,2-trimethylcyclopentane, achieving high purity is a critical
prerequisite for accurate experimental measurements.

Synthesis Pathways

Several synthetic routes to 1,1,2-trimethylcyclopentane have been reported, often involving
cyclization reactions of acyclic precursors. One common approach involves the isomerization of
other C8 hydrocarbons under specific catalytic conditions.[4] Another potential route is the ring
closure of a suitably substituted hexane derivative.[4]

Purification: A Step-by-Step Protocol for High Purity

Achieving the high purity required for thermodynamic measurements (typically >99.9%)
necessitates a multi-step purification process. Fractional distillation is the primary technique for
separating volatile hydrocarbon isomers with close boiling points.[4][5][6][7]

Protocol for High-Purity Fractional Distillation:
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« Initial Distillation: The crude synthetic mixture is first subjected to a simple distillation to
remove any high-boiling impurities and unreacted starting materials.

» Fractional Distillation Setup: A high-efficiency fractional distillation column (e.g., a spinning
band column or a column packed with structured packing) is assembled. The efficiency of
the column, measured in theoretical plates, is crucial for separating isomers with close
boiling points.

« Distillation under Controlled Conditions: The distillation is carried out under a controlled
atmosphere (e.g., nitrogen or argon) to prevent oxidation. The reflux ratio is carefully
controlled to optimize the separation efficiency.

» Fraction Collection: Narrow boiling fractions are collected. The temperature at the head of
the column is monitored precisely, and only the fraction corresponding to the boiling point of
1,1,2-trimethylcyclopentane is collected as the main product.

o Purity Analysis: The purity of the collected fractions is analyzed using high-resolution gas
chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer
(MS).[8] The absence of impurity peaks confirms the high purity of the sample.

Caption: Workflow for the purification of 1,1,2-trimethylcyclopentane.

Experimental Determination of Thermodynamic
Properties

The thermodynamic properties of 1,1,2-trimethylcyclopentane have been extensively studied,
with critically evaluated data available from sources such as the Thermodynamics Research
Center (TRC) of the National Institute of Standards and Technology (NIST).[9][10][11] These
data are the result of meticulous experimental measurements.

Heat Capacity (C_p)

The heat capacity of a substance is a measure of the amount of heat required to raise its
temperature by a given amount. For liquids, the isobaric heat capacity (C_p) is typically
measured.

Experimental Methodology: Adiabatic Calorimetry
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Adiabatic calorimetry is a highly accurate technique for measuring the heat capacity of liquids.
[12] The principle is to electrically heat a known mass of the sample in a well-insulated
calorimeter and measure the resulting temperature rise.

Self-Validating System in Calorimetry:

A well-designed calorimetric experiment incorporates self-validation. This is achieved by
calibrating the calorimeter using a substance with a well-established heat capacity, such as
benzoic acid or n-heptane.[13][14] The experimental setup is validated if the measured heat
capacity of the standard substance is within the accepted uncertainty of the literature value.

Caption: Experimental workflow for heat capacity measurement.

Critically Evaluated Heat Capacity Data (Liquid Phase):[9]

Temperature (K) Heat Capacity, C_p (J/mol-K)
298.15 215.3
300 216.2
320 2255
340 235.3
360 245.6

Enthalpy of Formation (A_fH°)

The standard enthalpy of formation is the change in enthalpy when one mole of a compound is
formed from its constituent elements in their standard states. For organic compounds, it is often
determined indirectly from the enthalpy of combustion.

Experimental Methodology: Bomb Calorimetry

In bomb calorimetry, a known mass of the substance is combusted in a high-pressure oxygen
atmosphere within a sealed container (the "bomb").[2][15][16][17] The heat released by the
combustion reaction is absorbed by the surrounding water bath, and the temperature increase
IS measured.
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Causality in Experimental Design:

The choice of a constant-volume bomb calorimeter is dictated by the need to ensure complete
and rapid combustion. The use of high-pressure oxygen ensures that the reaction goes to
completion, forming CO2 and H20. The heat measured at constant volume (AU) is then
converted to the enthalpy change (AH) using thermodynamic relationships.

Critically Evaluated Enthalpy of Formation Data:[9]

Phase A_fH° (kJ/mol) at 298.15 K
Liquid -219.4
Ideal Gas -185.2

Vapor Pressure and Enthalpy of Vaporization (A_vapH)

Vapor pressure is a key indicator of a liquid's volatility. The enthalpy of vaporization is the
energy required to transform a given quantity of a substance from a liquid into a gas at a given
pressure.

Experimental Methodology: Ebulliometry

Ebulliometry involves measuring the boiling temperature of a liquid at various controlled
pressures.[18][19][20] By plotting the natural logarithm of the vapor pressure against the
inverse of the absolute temperature (a Clausius-Clapeyron plot), the enthalpy of vaporization
can be determined from the slope of the line.

Critically Evaluated Vapor Pressure and Enthalpy of Vaporization Data:[9][10]
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Temperature (K) Vapor Pressure (kPa)
298.15 4.6

320 11.5

340 24.3

360 47.1

384.35 (Boiling Point) 101.3

The enthalpy of vaporization at 298.15 K is 34.2 kJ/mol.[9]

Computational Prediction of Thermodynamic
Properties

Computational chemistry provides powerful tools for predicting the thermodynamic properties of
molecules, offering a valuable complement to experimental data.

Benson Group Additivity Method

The Benson group additivity method is an empirical approach that estimates thermodynamic
properties by summing the contributions of individual molecular groups.[21] While
computationally inexpensive, its accuracy is limited for molecules with significant ring strain or
complex steric interactions.

Ab Initio and Density Functional Theory (DFT)
Calculations

More sophisticated methods, such as the Gaussian-n theories (e.g., G3 and G4) and various
DFT functionals, can provide highly accurate predictions of thermodynamic properties.[22][23]
The G3(MP2) method, for instance, is a composite approach that approximates high-level
calculations at a reduced computational cost and has been successfully applied to
cycloalkanes.[16][21][22] These methods involve optimizing the molecular geometry and
calculating the vibrational frequencies to determine the zero-point energy and thermal
corrections to the electronic energy.
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Caption: Computational workflow for predicting thermodynamic properties.

A comparison of experimental and computationally predicted values is essential for validating
the computational models and for estimating the properties of related, uncharacterized
molecules.

Applications in Research and Development

A thorough understanding of the thermodynamic properties of 1,1,2-trimethylcyclopentane
and similar cycloalkanes is crucial in several scientific and industrial contexts.

Drug Development

In drug discovery, the incorporation of small cycloalkane moieties, such as the
trimethylcyclopentane group, can significantly impact a drug candidate's pharmacokinetic and
pharmacodynamic properties.[6][9][24][25][26]

o Conformational Rigidity: The cyclopentane ring imparts a degree of conformational rigidity,
which can help to lock a molecule into a bioactive conformation, thereby enhancing its
binding affinity to a biological target.

 Lipophilicity and Solubility: The hydrocarbon nature of the trimethylcyclopentane group
influences the molecule's lipophilicity, which affects its absorption, distribution, metabolism,
and excretion (ADME) properties. Thermodynamic data can inform the prediction of these
properties.

e Metabolic Stability: Saturated cyclic hydrocarbons are often more resistant to metabolic
degradation than their linear counterparts, potentially leading to a longer in vivo half-life.

Chemical Process Design and Optimization

For chemical engineers, accurate thermodynamic data are indispensable for the design,
simulation, and optimization of chemical processes.[27][28][29][30][31]

e Separation Processes: The vapor pressure data for 1,1,2-trimethylcyclopentane is critical
for designing distillation processes to separate it from other isomers or impurities.[24]
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e Reaction Engineering: The enthalpy of formation is a key parameter in calculating the heat of
reaction for processes involving 1,1,2-trimethylcyclopentane, which is essential for reactor
design and safety analysis.

o Fluid Dynamics: Density and viscosity data are necessary for modeling fluid flow and heat
transfer in process equipment.

Conclusion

The thermodynamic properties of 1,1,2-trimethylcyclopentane are well-characterized through
a combination of rigorous experimental measurements and increasingly accurate
computational methods. This guide has provided an in-depth look at not only the critically
evaluated data but also the scientific principles and methodologies that underpin this
knowledge. For researchers and professionals, a solid grasp of these thermodynamic
fundamentals is essential for innovation and problem-solving in fields ranging from medicinal
chemistry to industrial process engineering.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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